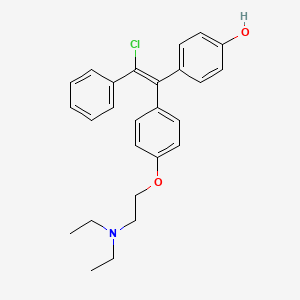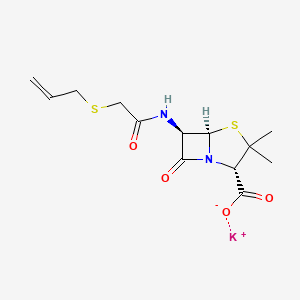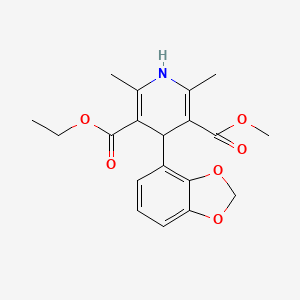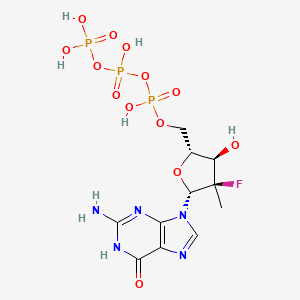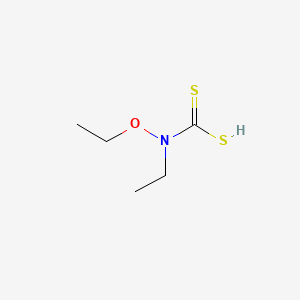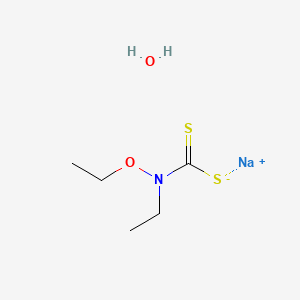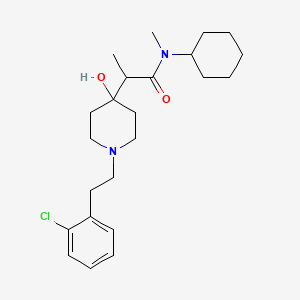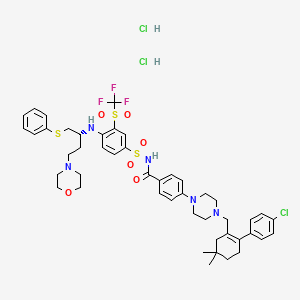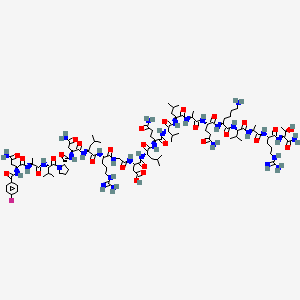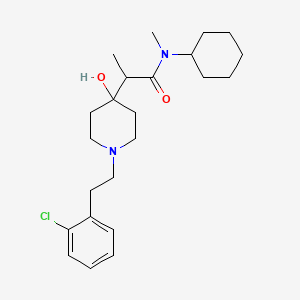
Pipramadol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. It also exhibits central and peripheral antiserotonin properties, making it effective in managing pain . The chemical formula of this compound is C23H35ClN2O2, and it has a molecular weight of 407.00 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pipramadol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenethylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.
Formation of 4-hydroxypiperidine: This intermediate is synthesized by the hydrogenation of pyridine.
Coupling Reaction: The 2-chlorophenethylamine is then coupled with 4-hydroxypiperidine in the presence of a base to form the core structure of this compound.
Final Modification:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Crystallization: To obtain the pure form of this compound, crystallization techniques are employed.
Purification: The compound is purified using techniques such as recrystallization and chromatography to remove any impurities.
化学反应分析
Types of Reactions
Pipramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
科学研究应用
Pipramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of analgesic agents and their chemical properties.
Biology: this compound is studied for its effects on pain receptors and neurotransmitter systems.
Medicine: It is used in research focused on developing new pain management therapies.
Industry: The compound is used in the pharmaceutical industry for the development of new analgesic drugs.
作用机制
Pipramadol exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine, which enhances the pain-relieving effects. The compound also binds to opioid receptors, contributing to its analgesic properties. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signal transmission .
相似化合物的比较
Similar Compounds
Tramadol: Another analgesic agent with similar pain-relieving properties.
Tapentadol: Known for its dual mechanism of action involving norepinephrine reuptake inhibition and opioid receptor agonism.
Oxycodone: A potent opioid analgesic with a different chemical structure but similar pharmacological effects.
Uniqueness
Pipramadol is unique due to its combined antinociceptive and antiserotonin properties, which make it effective in managing both central and peripheral pain. Its chemical structure allows for specific interactions with multiple molecular targets, enhancing its analgesic efficacy .
属性
CAS 编号 |
83605-14-5 |
|---|---|
分子式 |
C23H35ClN2O2 |
分子量 |
407.0 g/mol |
IUPAC 名称 |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
InChI 键 |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


